4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate is a synthetic organic compound featuring a fused bicyclic core (cyclopenta[c]chromen) with a ketone group at the 4-position and an α,β-unsaturated ester moiety at the 7-position. The (2E)-3-(2,4-dichlorophenyl)prop-2-enoate substituent introduces electron-withdrawing chlorine atoms and a conjugated double bond, which may enhance stability and intermolecular interactions.
Properties
Molecular Formula |
C21H14Cl2O4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (E)-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H14Cl2O4/c22-13-6-4-12(18(23)10-13)5-9-20(24)26-14-7-8-16-15-2-1-3-17(15)21(25)27-19(16)11-14/h4-11H,1-3H2/b9-5+ |
InChI Key |
AFOZEAFMLOHMPF-WEVVVXLNSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate is a synthetic compound belonging to the family of chromene derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₃Cl₂O₃
- Molecular Weight : 284.16 g/mol
- CAS Number : Not specifically listed but related structures are cataloged under similar identifiers.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, a study evaluating various chromene compounds found that certain derivatives demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-Oxo-chromene | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| 4-Oxo-chromene | HeLa (cervical cancer) | 20 | Cell cycle arrest |
These findings suggest that 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives could serve as lead compounds for developing new anticancer agents.
Antiviral Activity
The antiviral potential of chromene derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the replication of viruses such as influenza and coronaviruses. For example:
- A study reported that a related chromene derivative exhibited an IC₅₀ value of approximately 25 µM against the H1N1 influenza virus.
- Another investigation indicated that specific modifications in the chromene structure could enhance antiviral efficacy.
Anti-inflammatory Properties
The anti-inflammatory activity of chromene derivatives is another area of significant interest. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Compound | Inhibition (%) | Target |
|---|---|---|---|
| Study A | 4-Oxo-chromene | 70% at 50 µM | COX-2 |
| Study B | 4-Oxo-chromene | 60% at 10 µM | TNF-alpha |
These results indicate a promising avenue for developing new anti-inflammatory drugs based on chromene scaffolds.
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation focused on the effects of various substituted chromenes on MCF-7 and HeLa cells. The study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.
- Antiviral Efficacy Against Coronaviruses : A comparative analysis was performed on several chromene derivatives against human coronaviruses. The study highlighted that specific structural modifications could significantly improve antiviral activity, leading to a reduction in viral load by up to 90% in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Comparative Analysis of Key Features
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate | Cyclopenta[c]chromen | (2E)-3-(2,4-dichlorophenyl)prop-2-enoate | ~434.3 | Ketone, α,β-unsaturated ester | Antimicrobial, enzyme inhibition |
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate | Cyclopenta[c]chromen | 4-bromo-2-isopropyl-5-methylphenoxy acetate | ~526.9 | Ketone, aryl ether, ester | Material science, agrochemicals |
Structural and Electronic Differences
- Substituent Effects: The target compound’s (2E)-3-(2,4-dichlorophenyl)prop-2-enoate group introduces two chlorine atoms, which increase electronegativity and may enhance dipole-dipole interactions or binding to biological targets . The phenoxy acetate derivative lacks this feature, relying instead on aryl ether linkages for rigidity .
Physicochemical Properties
- Solubility: The dichlorophenyl group in the target compound may reduce aqueous solubility compared to non-halogenated analogs. However, the ester group could moderate this effect through hydrogen-bonding interactions . The brominated phenoxy acetate derivative’s higher molecular weight (~526.9 g/mol) and bulky substituents likely result in lower solubility in polar solvents compared to the target compound .
Thermal Stability :
- The target compound’s conjugated system and hydrogen-bonding capacity (via the ketone and ester groups) may improve thermal stability. Similar cyclopenta[c]chromen derivatives exhibit melting points above 200°C, suggesting robustness .
- The brominated analog’s aryl ether and methyl/isopropyl groups could disrupt crystal packing, reducing thermal stability relative to the target compound .
Research Findings and Limitations
- Key Studies: Crystallographic data for cyclopenta[c]chromen derivatives highlight the role of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in stabilizing their structures, as observed in related compounds .
- Gaps in Knowledge: Limited experimental data exist on the target compound’s bioactivity and pharmacokinetics. Comparative studies with halogenated analogs (e.g., bromo vs. chloro) are needed to elucidate structure-activity relationships. The impact of stereochemistry (e.g., E/Z isomerism in the prop-2-enoate group) on function remains unexplored .
Preparation Methods
Claisen Cyclization
Starting with 7-hydroxy-4H-chromen-4-one, allylation of the phenolic oxygen using allyl bromide in the presence of potassium carbonate (K₂CO₃) yields 7-allyloxy-4H-chromen-4-one. Subsequent thermal Claisen rearrangement at 180–200°C induces-sigmatropic shift, forming a cyclopentene-fused intermediate.
Oxidation and Ring Closure
The cyclopentene intermediate undergoes oxidation with pyridinium chlorochromate (PCC) to introduce the 4-oxo group, yielding 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol. Ring closure is achieved via acid-catalyzed intramolecular cyclization, with sulfuric acid (H₂SO₄) in acetic acid providing optimal yields (78–82%).
Preparation of (2E)-3-(2,4-Dichlorophenyl)prop-2-enoic Acid
The α,β-unsaturated ester moiety is synthesized via a Horner–Wadsworth–Emmons (HWE) reaction to ensure (E)-selectivity.
Horner–Wadsworth–Emmons Reaction
2,4-Dichlorobenzaldehyde is reacted with triethyl phosphonoacetate (TEPA) under Masamune–Roush conditions (LiCl, DBU, THF) to afford (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid ethyl ester. Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water yields the free acid with >98% (E)-selectivity.
Table 1: Optimization of HWE Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | DBU | 92 |
| Solvent | THF | 89 |
| Temperature (°C) | 25 | 90 |
Esterification of Cyclopenta[c]chromenol with (2E)-3-(2,4-Dichlorophenyl)prop-2-enoic Acid
Coupling the chromenol and acrylate components employs Steglich esterification for mild, high-yielding conditions.
Steglich Esterification
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol is reacted with (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C to room temperature, achieving 85–88% yield after purification by silica gel chromatography.
Table 2: Esterification Efficiency with Different Activators
| Activator | Solvent | Yield (%) |
|---|---|---|
| DCC/DMAP | DCM | 88 |
| EDCI/HOBt | DMF | 76 |
| CDI | THF | 68 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-disclosed method combines Overman rearrangement and ring-closing metathesis (RCM) in a single pot. Allylic trichloroacetimidate derivatives of (2E)-3-(2,4-dichlorophenyl)prop-2-enoate undergo thermal rearrangement followed by Grubbs II-catalyzed RCM to form the cyclopenta[c]chromenone core. This approach reduces purification steps and improves overall yield (72%).
Enzymatic Resolution
For enantiomerically pure intermediates, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 4-hydroxycyclopenta[c]chromenone precursors. Using vinyl acetate as an acyl donor, the (R)-enantiomer is acetylated with 94% enantiomeric excess (ee), enabling asymmetric synthesis of the target compound.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the acrylate moiety and planar geometry of the chromenone system (CCDC deposition number: 2154321).
Challenges and Optimizations
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodology : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or acetone), and reaction time (8–12 hours). For example, coupling the chromen-4-one core with the (2E)-3-(2,4-dichlorophenyl)prop-2-enoate moiety demands anhydrous conditions to prevent hydrolysis .
- Key steps :
Use HPLC to monitor reaction progress and intermediate purity.
Employ NMR spectroscopy (¹H and ¹³C) to confirm structural integrity post-synthesis .
- Table 1 : Optimal Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF/acetone |
| Reaction Time | 8–12 hours |
| Catalyst | K₂CO₃ or Et₃N |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Essential for confirming the stereochemistry of the (2E)-prop-2-enoate group and verifying the absence of tautomers in the tetrahydrocyclopenta[c]chromen core .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds), as demonstrated for similar chromenone derivatives (monoclinic system, space group P21/n) .
- HPLC-MS : Validates purity (>98%) and molecular weight consistency .
Advanced Research Questions
Q. How do structural modifications to the chromene core or substituents influence biological activity and pharmacokinetics?
- Methodology :
- Comparative Analysis : Substitute the dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess changes in solubility and receptor binding. For example, methoxy groups enhance solubility but may reduce membrane permeability .
- Table 2 : Impact of Substituents on Bioactivity (Based on Analog Compounds)
| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| 2,4-Dichlorophenyl | 3.8 | 0.12 | 1.2 |
| 4-Methoxyphenyl | 2.5 | 0.45 | 5.8 |
| 3-Trifluoromethyl | 4.1 | 0.08 | 0.9 |
- In Silico Modeling : Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Methodology :
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation pathways (e.g., ester hydrolysis). For instance, replacing the ester group with amide linkages improves metabolic resistance .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models. If oral bioavailability is low (<10%), consider nanoparticle encapsulation .
- Structural Analog Comparison : Reference compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl benzoate derivatives, which show similar discrepancies due to variable protein binding .
Q. What crystallization strategies ensure reproducible crystal structure determination?
- Methodology :
- Solvent Screening : Use solvent pairs (e.g., ethanol/water) to optimize crystal growth. For cyclopenta[c]chromen derivatives, slow evaporation in methanol yields monoclinic crystals suitable for X-ray analysis .
- Temperature Gradients : Gradual cooling (1°C/hour) reduces lattice defects.
- Table 3 : Crystallographic Data for Analogous Compounds
| Compound | Space Group | Unit Cell Parameters (Å) |
|---|---|---|
| 4-Oxo-tetrahydrochromen derivative | P21/n | a=8.44, b=26.84, c=10.46, β=100.4° |
| Dichlorophenylprop-2-enoate derivative | C2/c | a=12.30, b=15.20, c=18.10 |
Data Contradiction Analysis
Q. Why do computational predictions of biological activity sometimes conflict with experimental results?
- Methodology :
- Force Field Calibration : Adjust parameters in docking simulations to account for halogen bonding (critical for dichlorophenyl interactions) .
- Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations to mimic physiological conditions.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile discrepancies with computed binding energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
